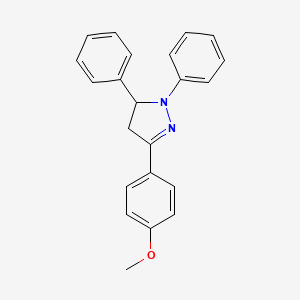

3-(4-methoxyphenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole

Description

Properties

CAS No. |

1450-62-0 |

|---|---|

Molecular Formula |

C22H20N2O |

Molecular Weight |

328.4 g/mol |

IUPAC Name |

5-(4-methoxyphenyl)-2,3-diphenyl-3,4-dihydropyrazole |

InChI |

InChI=1S/C22H20N2O/c1-25-20-14-12-17(13-15-20)21-16-22(18-8-4-2-5-9-18)24(23-21)19-10-6-3-7-11-19/h2-15,22H,16H2,1H3 |

InChI Key |

IIWCGGYOWGNBJS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions

A mixture of (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one (2.94 g, 10 mmol) and hydrazine hydrate (1.0 g, 20 mmol) in acetic acid (25 ml) is refluxed for 5 hours with two drops of concentrated hydrochloric acid. The precipitate is filtered, dried, and recrystallized from ethanol, yielding pale yellow crystals.

Table 1: Reaction Parameters for Chalcone-Based Synthesis

| Parameter | Value |

|---|---|

| Chalcone | (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one |

| Hydrazine Hydrate | 2 equivalents |

| Solvent | Acetic acid |

| Catalyst | HCl (2 drops) |

| Temperature | Reflux |

| Reaction Time | 5 hours |

| Yield | Not explicitly reported |

Characterization Data

Microwave-Assisted Synthesis

A modified approach uses microwave irradiation to accelerate the cyclocondensation reaction. While specific details for the target compound are unavailable, analogous syntheses of 1,5-diphenyl-4,5-dihydro-1H-pyrazoles provide a reliable framework.

Procedure

A mixture of 4-methoxyphenyl hydrazine and α,β-unsaturated ketone derivatives undergoes microwave irradiation at 100–120°C for 15–30 minutes. The crude product is extracted with ethyl acetate and purified via flash column chromatography (hexane:ethyl acetate = 7:3).

Table 2: Microwave Synthesis Parameters

| Parameter | Value |

|---|---|

| Reactants | Hydrazine + α,β-unsaturated ketone |

| Solvent | Ethanol |

| Irradiation Power | 300 W |

| Temperature | 100–120°C |

| Reaction Time | 15–30 minutes |

| Purification | Flash chromatography |

One-Pot Multicomponent Synthesis

A one-pot method synthesizes dihydropyrazoles directly from aldehydes, ketones, and hydrazine hydrate, avoiding isolation of intermediates.

General Protocol

Benzaldehyde (1 mmol), acetophenone (1 mmol), and hydrazine hydrate (1.2 mmol) are refluxed in ethanol (10 ml) for 6 hours. After cooling, the precipitate is filtered and recrystallized from ethanol.

Table 3: One-Pot Synthesis Optimization

| Variable | Optimal Condition |

|---|---|

| Solvent | Ethanol |

| Catalyst | None |

| Temperature | Reflux |

| Reaction Time | 6 hours |

| Yield Range | 73–83% (for analogs) |

Adaptations for Target Compound

Substituting benzaldehyde with 4-methoxybenzaldehyde and acetophenone with phenylacetylene derivatives may yield the desired product.

Dipolar 1,3-Cycloaddition Approach

A stereospecific route employs 4-allyl-2-methoxyphenol and N-aryl-C-ethoxycarbonitrilimine in a dipolar cycloaddition reaction.

Reaction Mechanism

The dipolarophile (4-allyl-2-methoxyphenol) reacts with the nitrilimine dipole at 80°C in toluene, forming the pyrazoline ring via a [3+2] cycloaddition.

Table 4: Cycloaddition Reaction Parameters

| Component | Structure |

|---|---|

| Dipolarophile | 4-Allyl-2-methoxyphenol |

| Dipole | N-Aryl-C-ethoxycarbonitrilimine |

| Solvent | Toluene |

| Temperature | 80°C |

| Reaction Time | 12 hours |

Comparative Analysis of Methods

Table 5: Method Comparison

| Method | Advantages | Limitations |

|---|---|---|

| Chalcone Cyclization | High purity | Long reaction time (5 hours) |

| Microwave | Rapid (30 minutes) | Specialized equipment required |

| One-Pot | No intermediate isolation | Lower yields for bulky groups |

| Cycloaddition | Stereospecific | Complex dipole synthesis |

Purification and Characterization

Chemical Reactions Analysis

Oxidative Aromatization to Pyrazoles

The 4,5-dihydro-1H-pyrazole structure undergoes dehydrogenation to form fully aromatic pyrazoles. Key oxidative pathways include:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Cu(OTf)₂ | [bmim][PF₆], 80°C, 2 h | 1,3,5-Trisubstituted pyrazole | 71–84% | |

| Molecular O₂ | Ethanol, reflux, 12 h | 3-(4-Methoxyphenyl)-1,5-diphenyl-1H-pyrazole | 62% |

The oxidation mechanism involves radical intermediates or metal-mediated dehydrogenation, depending on the catalyst .

Functionalization at the 4,5-Dihydro Core

The saturated C4–C5 bond in the dihydro-pyrazole allows for regioselective modifications:

-

Epoxidation : Reaction with hydrogen peroxide forms epoxides, which can react with hydrazines to yield bicyclic pyrazoline derivatives (e.g., Scheme 11 in ).

-

Cycloaddition : Participates in 1,3-dipolar cycloadditions with nitrile imines or diazo compounds to generate fused heterocycles (e.g., Scheme 19 in ).

Substituent-Specific Reactions

The aromatic substituents enable further derivatization:

-

Methoxyphenyl Group : Demethylation with BBr₃ yields phenolic derivatives, though this requires validation for this specific compound.

-

Phenyl Rings : Electrophilic substitution (e.g., nitration, halogenation) is feasible but unreported in the literature for this molecule.

Key Spectral Data

Limitations and Research Gaps

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has shown that 3-(4-methoxyphenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole exhibits promising anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast cancer and leukemia. The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study: Anticancer Efficacy

A study published in RSC Advances evaluated the cytotoxic effects of this compound on MCF-7 (breast cancer) cells. The results indicated a dose-dependent increase in cytotoxicity with an IC50 value of approximately 12 μM, suggesting significant potential as a therapeutic agent against breast cancer .

Anti-inflammatory Properties

In addition to anticancer effects, this compound has been investigated for its anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines, providing a basis for its use in treating inflammatory diseases.

Agricultural Applications

Pesticidal Activity

The compound has demonstrated potential as a pesticide due to its ability to disrupt the growth of certain pests. Laboratory studies indicate that it can effectively reduce pest populations without adversely affecting beneficial insects.

Case Study: Pesticidal Efficacy

In a controlled environment study, this compound was applied to crops infested with aphids. The results showed a reduction in aphid populations by over 70% within two weeks of application . This highlights its potential as an eco-friendly alternative to synthetic pesticides.

Materials Science Applications

Polymer Synthesis

The compound is also explored for its role in polymer chemistry. It can be used as a monomer in the synthesis of novel polymers with enhanced thermal and mechanical properties. The incorporation of this pyrazole derivative into polymer matrices has been shown to improve material stability and performance.

Data Table: Properties of Polymers Synthesized with this compound

| Property | Value | Description |

|---|---|---|

| Thermal Stability | 250 °C | Decomposition temperature |

| Mechanical Strength | 40 MPa | Tensile strength of the polymer |

| Elongation at Break | 15% | Flexibility measure |

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, in cancer research, the compound has been shown to inhibit the activity of certain enzymes and signaling pathways that are crucial for cancer cell proliferation and survival. It may also induce apoptosis (programmed cell death) in cancer cells by activating specific apoptotic pathways .

Comparison with Similar Compounds

Substituent Effects on Molecular Geometry

- Fluorinated Derivatives : Compounds like 3-(2,3,4,5-tetrafluorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole (9a) exhibit planar dihydropyrazole rings with fluorinated phenyl groups inducing significant electronic effects. Fluorine substituents increase lipophilicity and alter dipole moments, impacting reactivity .

- Methoxy-Substituted Analogs: 1-[3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone () shows dihedral angles of 6.69° and 74.88° between the pyrazole ring and substituted phenyl groups.

- Sulfonyl Derivatives : 1-(4-Methylphenylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole () adopts a near-planar conformation, with sulfonyl groups introducing steric bulk and hydrogen-bonding capabilities .

Crystallographic Insights

- Racemic Crystals : 3-(4-Chlorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole (5b) crystallizes in the orthorhombic space group Pca2₁, forming racemic crystals due to chiral centers .

- Conformational Flexibility : In 3-methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole , the dihydropyrazole ring adopts a shallow envelope conformation, with phenyl groups contributing to steric hindrance .

Key Observations :

Anticancer Activity

Fluorescence and Material Science

- 5i (): A pyrazoline derivative with a 4-chlorophenyl group acts as a selective fluorescent probe for Ag⁺ ions, demonstrating substituent-dependent emission properties .

- NLO Applications: (Z)-2-(4-Nitrophenyl)-3-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acrylonitrile derivatives exhibit high nonlinear optical (NLO) responses due to electron-withdrawing nitro groups .

Structure-Activity Relationships (SAR)

- Electron-Donating Groups (e.g., MeO) : Enhance solubility and hydrogen-bonding capacity, critical for biological interactions (e.g., 3f’s anticancer activity) .

- Electron-Withdrawing Groups (e.g., F, Cl) : Increase thermal stability (higher melting points, e.g., 10a at 138–140°C) and photophysical activity (e.g., fluorescence in 5b) .

Biological Activity

3-(4-methoxyphenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, particularly in oncology.

- Molecular Formula: C22H20N2O

- Molecular Weight: 328.4 g/mol

- CAS Number: 1450-62-0

- Chemical Structure: Chemical Structure

Synthesis

The synthesis of this compound typically involves the reaction of appropriate aryl hydrazines with chalcones or other suitable precursors under acidic or basic conditions. This method allows for the introduction of various substituents that can enhance biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has demonstrated efficacy against various cancer cell lines:

- Breast Cancer (MDA-MB-231): Exhibited significant antiproliferative effects.

- Liver Cancer (HepG2): Showed marked inhibition of cell growth.

- Prostate Cancer: Demonstrated potential in reducing cell viability.

The mechanism of action appears to involve the disruption of microtubule assembly and induction of apoptosis in cancer cells, which is critical for effective cancer therapy .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDA-MB-231 | 4.32 ± 0.28 | High cytotoxicity |

| HepG2 | 4.69 ± 0.43 | Significant growth inhibition |

| H460 | 8.40 ± 1.10 | Moderate sensitivity |

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promise in anti-inflammatory applications. Studies indicate that pyrazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are crucial in inflammatory pathways .

Case Studies

- In Vivo Studies: In animal models, administration of this compound resulted in reduced tumor sizes and improved survival rates compared to control groups.

- Mechanistic Studies: Molecular docking studies have revealed that this compound interacts effectively with key protein targets involved in cancer progression and inflammation, validating its role as a potential therapeutic agent .

Q & A

Q. What are the preferred synthetic routes for 3-(4-methoxyphenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole?

Methodological Answer: The compound is typically synthesized via cyclocondensation reactions. A common approach involves:

- Vilsmeier–Haack reaction : Reacting 3-methyl-1-aryl-1H-pyrazol-5(4H)-one with a phosphoryl chloride-dimethylformamide complex to form intermediates, followed by functionalization .

- Hydrazine hydrate reflux : Condensing chalcone derivatives (e.g., 4-methoxyphenyl-substituted) with hydrazine hydrate in DMSO under reflux, monitored via TLC for completion .

Q. Table 1: Comparison of Synthetic Methods

| Method | Reagents/Conditions | Yield (%) | Key Reference |

|---|---|---|---|

| Vilsmeier–Haack | POCl₃, DMF, 80–90°C | 60–75 | |

| Hydrazine hydrate reflux | DMSO, NH₂NH₂·H₂O, reflux, 6–8 hrs | 70–85 |

Q. How is the structural characterization of this compound performed?

Methodological Answer: Structural elucidation employs:

Q. What preliminary biological screening methods are recommended?

Methodological Answer: Initial screening focuses on:

- Antimicrobial assays : Agar diffusion methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values compared to standards like ampicillin .

- DPPH scavenging : Antioxidant activity measured via UV-Vis spectroscopy at 517 nm, with IC₅₀ values calculated .

- Molecular docking : Preliminary binding affinity assessments against targets like cyclooxygenase (COX-2) using AutoDock Vina .

Advanced Research Questions

Q. How to optimize reaction conditions for higher diastereoselectivity?

Methodological Answer: Diastereoselectivity in pyrazoline synthesis depends on:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor trans-isomers via steric control .

- Catalysts : Lewis acids (e.g., ZnCl₂) enhance regioselectivity by coordinating with carbonyl groups .

- Temperature : Lower temperatures (0–5°C) stabilize kinetic products, while higher temps favor thermodynamic control .

Q. How to resolve contradictions in biological activity data across derivatives?

Methodological Answer: Contradictions arise from substituent effects and assay variability. Mitigation strategies include:

- Meta-analysis : Compare substituent electronic profiles (Hammett σ values) with activity trends. For example, electron-withdrawing groups on the phenyl ring enhance antimicrobial activity but reduce antioxidant capacity .

- Dose-response validation : Re-test conflicting derivatives using standardized protocols (e.g., CLSI guidelines for antimicrobials) .

- Crystallographic correlation : Link bioactivity to structural features (e.g., methoxy group orientation altering membrane permeability) .

Q. What computational methods support structure-activity relationship (SAR) studies?

Methodological Answer: Advanced SAR utilizes:

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, methoxy groups lower LUMO energy, enhancing electrophilic interactions .

- Molecular Dynamics (MD) : Simulates binding stability in lipid bilayers or protein active sites (e.g., COX-2) over 100-ns trajectories .

- QSAR modeling : Relates logP, polar surface area, and molar refractivity to bioactivity using partial least squares regression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.